molecular formula C5H8N2OS B064693 2-(2-Aminothiazol-4-yl)ethanol CAS No. 174666-17-2

2-(2-Aminothiazol-4-yl)ethanol

Cat. No.: B064693
CAS No.: 174666-17-2
M. Wt: 144.2 g/mol
InChI Key: UMRNCFRWUPCKPK-UHFFFAOYSA-N
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Description

2-(2-Aminothiazol-4-yl)ethanol is an organic compound that belongs to the class of aminothiazoles. Aminothiazoles are significant due to their diverse biological activities and applications in medicinal chemistry. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, with an amino group and an ethanol group attached to it. The presence of these functional groups makes this compound a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

2-(2-Aminothiazol-4-yl)ethanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications due to its antimicrobial, antifungal, and anti-inflammatory properties.

    Industry: The compound is used in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

Target of Action

2-(2-Aminothiazol-4-yl)ethanol, also known as 2-(2-amino-1,3-thiazol-4-yl)ethanol, is a compound that has shown potential in the field of medicinal chemistry . The primary targets of this compound are cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . The compound interacts with these cells, exhibiting potent and selective nanomolar inhibitory activity .

Mode of Action

The compound interacts with its targets through a mechanism that involves the formation of a V-type intramolecular hydrogen bond between the amino and triazole groups . This interaction leads to changes in the structure and function of the target cells, contributing to its anticancer activity .

Biochemical Pathways

It is known that the compound has a broad pharmacological spectrum, suggesting that it may interact with multiple pathways . These interactions could lead to downstream effects such as the inhibition of cell proliferation and the induction of cell death .

Pharmacokinetics

The compound’s broad pharmacological activity suggests that it may have favorable adme properties that contribute to its bioavailability .

Result of Action

The result of the action of this compound is the inhibition of the growth of various cancerous cell lines . In addition, the compound has shown antioxidant activity, which can help protect cells from damage caused by reactive oxygen species .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the presence of other substances in the environment, such as other drugs or chemicals . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminothiazol-4-yl)ethanol typically involves the reaction of 2-aminothiazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-aminothiazole and ethylene oxide.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.

    Procedure: 2-aminothiazole is dissolved in a suitable solvent, such as ethanol or methanol. Ethylene oxide is then slowly added to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The purified product is then subjected to quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminothiazol-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

    Condensation: Aldehydes or ketones are used in the presence of an acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-(2-aminothiazol-4-yl)acetaldehyde or 2-(2-aminothiazol-4-yl)acetic acid.

    Reduction: Formation of 2-(2-aminothiazol-4-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

    Condensation: Formation of Schiff bases with various aldehydes or ketones.

Comparison with Similar Compounds

2-(2-Aminothiazol-4-yl)ethanol can be compared with other similar compounds, such as:

    2-Aminothiazole: Lacks the ethanol group, making it less versatile in certain reactions.

    2-(2-Aminothiazol-4-yl)acetic acid: Contains a carboxylic acid group instead of an ethanol group, leading to different reactivity and applications.

    2-(2-Aminothiazol-4-yl)ethylamine: Contains an amine group instead of an ethanol group, affecting its chemical properties and uses.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c6-5-7-4(1-2-8)3-9-5/h3,8H,1-2H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRNCFRWUPCKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80578858
Record name 2-(2-Amino-1,3-thiazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174666-17-2
Record name 2-(2-Amino-1,3-thiazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-amino-1,3-thiazol-4-yl)ethan-1-ol
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